

The Discovery and History of VO-Ohpic Trihydrate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: VO-Ohpic trihydrate

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Abstract

VO-Ohpic trihydrate has emerged as a potent and selective small-molecule inhibitor of the tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN). This technical guide provides an in-depth overview of the discovery, history, and mechanism of action of **VO-Ohpic trihydrate**. It details the experimental protocols utilized for its characterization and presents key quantitative data in a structured format. Furthermore, this guide illustrates the critical signaling pathways affected by this inhibitor, offering a valuable resource for researchers in oncology, metabolic disorders, and neurobiology.

Discovery and History

The discovery of **VO-Ohpic trihydrate** as a potent PTEN inhibitor was a significant advancement in the field of signal transduction and drug discovery. The seminal work by Rosivatz and colleagues in 2006 laid the foundation for its development.^[1] Recognizing that the active site of PTEN is wider than other cysteine-based phosphatases, they designed a strategy to create specific inhibitors by complexing vanadate scaffolds with various organic ligands.^[1] This approach led to the identification of a vanadyl complex with hydroxypicolinic acid, which demonstrated high potency and specificity for PTEN.^[1] This compound, later characterized in its trihydrate form, showed the ability to increase cellular levels of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), enhance the phosphorylation of Akt, and boost glucose uptake in adipocytes at nanomolar concentrations.^[1]

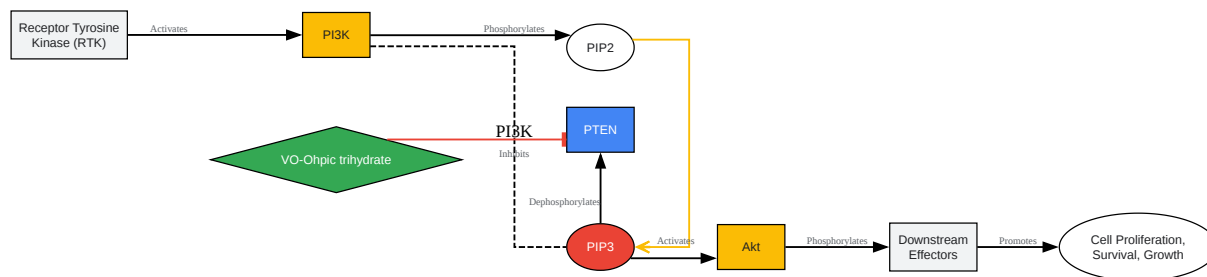
The development of **VO-Ohpic trihydrate** was rooted in the broader investigation of vanadium compounds as inhibitors of phosphatases.[2][3] Vanadyl complexes, in particular, were known for their insulin-mimetic properties, which were later suggested to be, in part, due to their inhibition of PTEN.[4] The synthesis of vanadyl complexes with picolinic acid and its derivatives had been explored, providing a chemical foundation for the creation of VO-Ohpic.[2][5][6] The unique approach of Rosivatz et al. was to leverage the structural features of the PTEN active site to achieve inhibitor specificity.[1]

Mechanism of Action: Inhibition of the PTEN/PI3K/Akt Signaling Pathway

VO-Ohpic trihydrate exerts its biological effects primarily through the inhibition of PTEN, a critical negative regulator of the PI3K/Akt signaling pathway.[7][8][9][10] PTEN is a dual-specificity phosphatase that dephosphorylates PIP3 at the 3' position of the inositol ring, converting it to phosphatidylinositol (4,5)-bisphosphate (PIP2).[7][9] This action terminates the signaling cascade initiated by phosphoinositide 3-kinases (PI3Ks).[7][9]

By inhibiting PTEN, **VO-Ohpic trihydrate** leads to an accumulation of PIP3 at the plasma membrane.[1] This, in turn, facilitates the recruitment and activation of downstream effectors containing pleckstrin homology (PH) domains, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).[9][11] The activation of Akt involves its phosphorylation at two key residues, Threonine 308 (by PDK1) and Serine 473 (by mTORC2).[9][11] Once activated, Akt phosphorylates a multitude of downstream targets, promoting cell survival, growth, proliferation, and metabolism.[11]

The following diagram illustrates the canonical PI3K/Akt signaling pathway and the inhibitory action of **VO-Ohpic trihydrate**.



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Caption: The PTEN/PI3K/Akt signaling pathway and the inhibitory action of **VO-Ohpic trihydrate**.

Quantitative Data

The inhibitory potency of **VO-Ohpic trihydrate** against PTEN has been quantified through various in vitro assays. The following tables summarize the key quantitative data reported in the literature.

Table 1: In Vitro Inhibitory Activity of **VO-Ohpic Trihydrate** against PTEN

Parameter	Value	Assay Conditions	Reference
IC50	35 nM	Recombinant PTEN, PIP3-based assay	[1]
IC50	46 ± 10 nM	Recombinant PTEN, OMFP-based assay	[12][13]
Kic (competitive inhibition constant)	27 ± 6 nM	Recombinant PTEN, OMFP-based assay	[4]
Kiu (uncompetitive inhibition constant)	45 ± 11 nM	Recombinant PTEN, OMFP-based assay	[4]

Table 2: Cellular and In Vivo Activity of **VO-Ohpic Trihydrate**

Activity	Concentration/ Dosage	Cell Line/Model	Effect	Reference
Akt Phosphorylation (Ser473 & Thr308)	Saturation at 75 nM	NIH 3T3 and L1 fibroblasts	Dose-dependent increase	[14]
Tumor Growth Inhibition	10 µg/kg (i.p.)	Mice with Hep3B xenografts	Significant inhibition	[15][16]
Induction of Senescence	Various concentrations	Hep3B cells (low PTEN)	Induction of SA-β-Gal activity	[16]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize **VO-Ohpic trihydrate**.

Synthesis of VO-Ohpic Trihydrate

While a detailed, step-by-step synthesis protocol is proprietary, the literature indicates that **VO-Ohpic trihydrate**, with the chemical formula $[V(=O)(H_2O)(OHpic)_2]$, is prepared following

previously reported procedures for the synthesis of vanadyl complexes with 3-hydroxypicolinic acid.[4][17] The general approach involves the reaction of a vanadyl salt, such as vanadyl sulfate (VOSO₄), with 3-hydroxypicolinic acid in an appropriate solvent system.[17] The resulting complex is then purified and crystallized to obtain the trihydrate form.

In Vitro PTEN Inhibition Assay (Malachite Green Assay)

This assay quantifies the phosphatase activity of PTEN by measuring the release of inorganic phosphate from its substrate, PIP₃.^[4]

Materials:

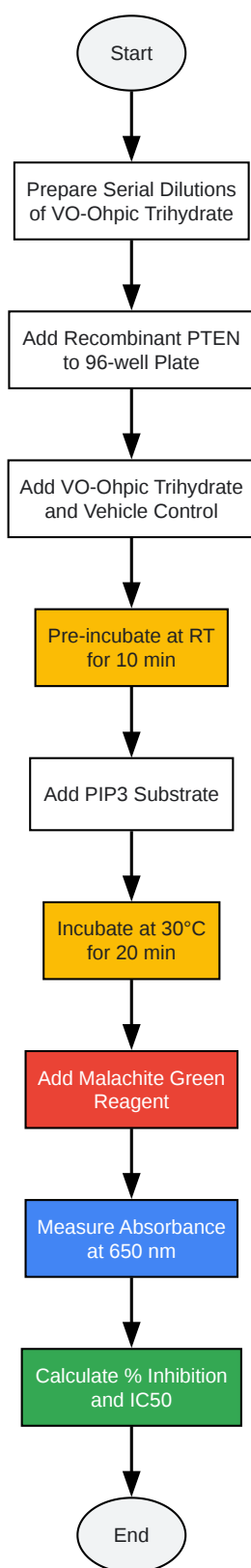
- Recombinant human PTEN protein
- **VO-Ohpic trihydrate**
- Phosphatidylinositol (3,4,5)-trisphosphate (PIP₃) substrate
- Assay Buffer (e.g., 100 mM Tris, pH 7.4, 2 mM DTT)
- Malachite Green colorimetric reagent

Procedure:

- Prepare serial dilutions of **VO-Ohpic trihydrate** in the assay buffer.
- In a 96-well plate, add the recombinant PTEN protein.
- Add the different concentrations of **VO-Ohpic trihydrate** to the respective wells, including a vehicle control (e.g., DMSO).
- Pre-incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.
- Initiate the enzymatic reaction by adding the PIP₃ substrate to each well.
- Incubate the plate at 30°C for 20 minutes.
- Stop the reaction by adding the Malachite Green reagent.

- Allow the color to develop for 10 minutes and measure the absorbance at 650 nm using a microplate reader.
- Calculate the percentage of inhibition for each concentration relative to the vehicle control and determine the IC₅₀ value.[\[4\]](#)

The following diagram outlines the general workflow for an in vitro PTEN inhibition assay.



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Caption: Experimental workflow for an in vitro PTEN inhibition assay.

Cell-Based Assay for PTEN Inhibition (Western Blotting for p-Akt)

This assay assesses the cellular activity of **VO-Ohpic trihydrate** by measuring the phosphorylation of Akt, a downstream target of PTEN.[\[18\]](#)[\[19\]](#)

Materials:

- Cell line of interest (e.g., NIH 3T3, Hep3B)
- Complete cell culture medium
- **VO-Ohpic trihydrate**
- Lysis buffer with protease and phosphatase inhibitors
- Primary antibodies (anti-p-Akt Ser473, anti-total Akt, anti-loading control e.g., β -actin)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

Procedure:

- Seed cells in culture plates and allow them to adhere.
- Treat the cells with various concentrations of **VO-Ohpic trihydrate** for a specified duration. Include a vehicle-only control.
- Wash the cells with ice-cold PBS and lyse them.
- Determine the protein concentration of each lysate.
- Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane and incubate with the primary antibodies overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody.

- Detect the signal using a chemiluminescent substrate and an imaging system.
- Quantify the band intensities to determine the relative increase in p-Akt levels.[19]

Conclusion

VO-Ohpic trihydrate stands out as a valuable research tool for investigating the complex roles of the PTEN/PI3K/Akt signaling pathway in health and disease. Its high potency and selectivity make it a cornerstone for studies aiming to understand the consequences of PTEN inhibition in various cellular and in vivo models. The data and protocols presented in this guide offer a comprehensive resource for scientists and researchers, facilitating the design and execution of future investigations into the therapeutic potential of targeting PTEN. As research progresses, a deeper understanding of the nuances of PTEN inhibition will undoubtedly pave the way for novel therapeutic strategies in a range of human diseases.

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References

1. A small molecule inhibitor for phosphatase and tensin homologue deleted on chromosome 10 (PTEN) - PubMed [pubmed.ncbi.nlm.nih.gov]
2. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
3. Vanadyl complexes with dansyl-labelled di-picolinic acid ligands: synthesis, phosphatase inhibition activity and cellular uptake studies - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
4. Characterisation of the PTEN inhibitor VO-OHpic - PMC [pmc.ncbi.nlm.nih.gov]
5. researchgate.net [researchgate.net]
6. Vanadyl complexes with dansyl-labelled di-picolinic acid ligands: synthesis, phosphatase inhibition activity and cellular uptake studies [spiral.imperial.ac.uk]
7. benthamdirect.com [benthamdirect.com]
8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 9. Frontiers | The PTEN/PI3K/AKT Pathway in vivo, Cancer Mouse Models [frontiersin.org]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. apexbt.com [apexbt.com]
- 15. VO-Ohpic trihydrate | Autophagy | PTEN | TargetMol [targetmol.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Effects of Vanadyl Complexes with Acetylacetonate Derivatives on Non-Tumor and Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [The Discovery and History of VO-Ohpic Trihydrate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10780470#discovery-and-history-of-vo-ohpic-trihydrate]

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